5-Amino-n-[2-(4-morpholinyl)ethyl]-2-(1-pyrrolidinyl)-benzamide
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Overview
Description
5-Amino-n-[2-(4-morpholinyl)ethyl]-2-(1-pyrrolidinyl)-benzamide is a complex organic compound with the molecular formula C17H26N4O2 It is known for its unique structure, which includes a benzamide core substituted with amino, morpholinyl, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-n-[2-(4-morpholinyl)ethyl]-2-(1-pyrrolidinyl)-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting an appropriate benzoyl chloride with an amine.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the benzamide core.
Attachment of the Morpholinyl Group: The morpholinyl group is attached via a nucleophilic substitution reaction, where morpholine reacts with an appropriate intermediate.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a similar nucleophilic substitution reaction, where pyrrolidine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Amino-n-[2-(4-morpholinyl)ethyl]-2-(1-pyrrolidinyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, such as nitro or hydroxylated products.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
5-Amino-n-[2-(4-morpholinyl)ethyl]-2-(1-pyrrolidinyl)-benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-n-[2-(4-morpholinyl)ethyl]-2-(1-pyrrolidinyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, alter receptor signaling, or interfere with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-n-[2-(4-piperidinyl)ethyl]-2-(1-pyrrolidinyl)-benzamide
- 5-Amino-n-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-benzamide
- 5-Amino-n-[2-(4-morpholinyl)ethyl]-2-(1-pyrrolidinyl)-benzoic acid
Uniqueness
5-Amino-n-[2-(4-morpholinyl)ethyl]-2-(1-pyrrolidinyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both morpholinyl and pyrrolidinyl groups enhances its solubility and reactivity, making it a versatile compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions and its potential therapeutic properties set it apart from similar compounds.
Properties
IUPAC Name |
5-amino-N-(2-morpholin-4-ylethyl)-2-pyrrolidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c18-14-3-4-16(21-6-1-2-7-21)15(13-14)17(22)19-5-8-20-9-11-23-12-10-20/h3-4,13H,1-2,5-12,18H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELUVSGOWFVTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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